2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol
Description
2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is a synthetic organic compound featuring a brominated thiophene ring linked via a methylamino group to a branched pentanol chain. The hydroxyl and amino groups enhance solubility and enable hydrogen-bonding interactions, making this compound a candidate for drug development or material science applications.
Properties
Molecular Formula |
C11H18BrNOS |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]-4-methylpentan-1-ol |
InChI |
InChI=1S/C11H18BrNOS/c1-8(2)5-9(7-14)13-6-10-3-4-11(12)15-10/h3-4,8-9,13-14H,5-7H2,1-2H3 |
InChI Key |
KLHVOALCQFSRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-methylpentan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromothiophene moiety can be reduced to a thiophene derivative using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The bromine atom in the bromothiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LAH, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is a chemical compound with the molecular formula and a molecular weight of 292.24 g/mol . It is also known by other names such as 1247703-71-4, AKOS010497671, and EN300-167679 .
Structural Information
The compound's structure includes a thiophene ring substituted with a bromine atom and a methylaminomethyl group, attached to a methylpentanol moiety . Key structural identifiers include:
- IUPAC Name: 2-[(5-bromothiophen-2-yl)methylamino]-4-methylpentan-1-ol
- InChI: InChI=1S/C11H18BrNOS/c1-8(2)5-9(7-14)13-6-10-3-4-11(12)15-10/h3-4,8-9,13-14H,5-7H2,1-2H3
- InChIKey: KLHVOALCQFSRGM-UHFFFAOYSA-N
- SMILES: CC(C)CC(CO)NCC1=CC=C(S1)Br
Applications
While specific applications of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol are not detailed in the provided search results, the presence of amine and hydroxyl functional groups suggests potential use as an intermediate in organic synthesis . Similar compounds, such as 2-Amino-3-methyl-1-butanol, have been used in the synthesis of other compounds . Other studies use similar compounds in creating polymers, resins, and various industrial chemicals .
Safety Information
Mechanism of Action
The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromothiophene and amino alcohol functionalities. These interactions may modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Comparison with 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol (CAS 1155073-68-9)
Structural Differences :
- Target Compound : Contains a 5-bromothiophen-2-yl substituent.
- CAS 1155073-68-9 : Features a 4-methylpentan-2-yl group instead of the bromothiophene ring.
Functional Implications :
- This may enhance binding affinity to biological targets like enzymes or receptors .
- CAS 1155073-68-9’s simpler alkyl chain likely increases lipophilicity , favoring membrane permeability but reducing solubility compared to the hydroxyl-containing target compound .
| Property | 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol | 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol |
|---|---|---|
| Molecular Weight | ~303.2 g/mol (estimated) | 201.35 g/mol |
| Halogen Presence | Bromine (Br) | None |
| Polar Groups | Hydroxyl, Amino | Amino |
| Bioactivity Potential | High (due to bromothiophene) | Low (alkyl-dominated structure) |
Comparison with N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones
Structural Differences :
- Target Compound: Contains an amino alcohol backbone.
- Quinolone Derivatives: Feature a quinolone core linked to bromothiophen-2-yl via oxoethyl or oximinoethyl groups .
Functional Implications :
- Quinolones (e.g., derivatives in Bioorg. Med. Chem. Lett. 2005, 15, 4536) exhibit antibacterial activity via DNA gyrase inhibition. The target compound’s amino alcohol structure lacks the quinolone pharmacophore, suggesting divergent mechanisms of action .
- The hydroxyl group in the target compound may improve aqueous solubility compared to the more lipophilic quinolone derivatives.
Biological Activity
2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol, with the CAS number 1247703-71-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is CHBrNOS, with a molecular weight of 292.24 g/mol. The compound features a bromothiophene moiety, which is known for its biological activity in various contexts.
| Property | Value |
|---|---|
| CAS Number | 1247703-71-4 |
| Molecular Formula | CHBrNOS |
| Molecular Weight | 292.24 g/mol |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Compounds containing bromothiophene rings have been shown to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. The presence of the amine group in this structure may enhance its ability to interact with biological systems, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Pharmacological Studies
- Anti-Cancer Activity : Research has indicated that bromothiophene derivatives can inhibit the growth of cancer cells through the modulation of histone acetylation. This suggests that 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol may act as an epigenetic regulator by influencing bromodomain-containing proteins (BCPs), which are implicated in cancer progression .
- Neuroprotective Effects : Some studies have reported that similar compounds exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could imply a potential use for 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol in neurodegenerative diseases .
- Antimicrobial Properties : The structure also suggests potential antimicrobial activity, as many thiophene derivatives have shown efficacy against various bacterial strains by disrupting their cellular functions .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of bromothiophene derivatives, it was found that the introduction of amine groups significantly increased the potency against breast cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis through activation of caspase pathways .
Case Study 2: Neuroprotection in Animal Models
A recent animal study demonstrated that administration of bromothiophene-based compounds resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. The findings suggest that these compounds may offer therapeutic benefits through their antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
